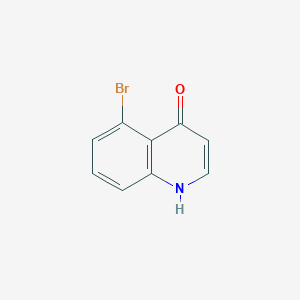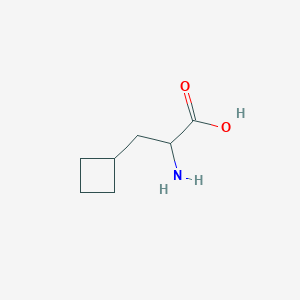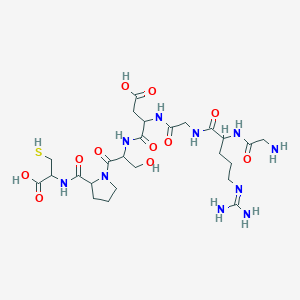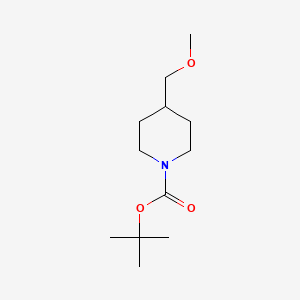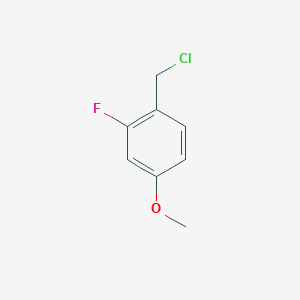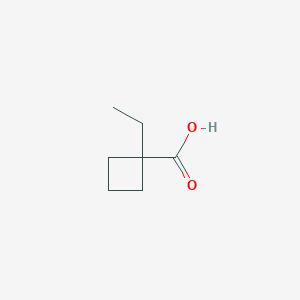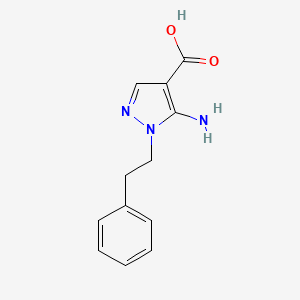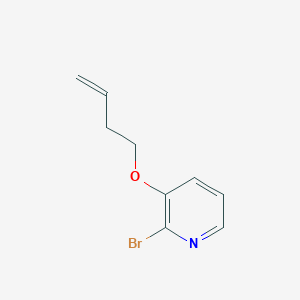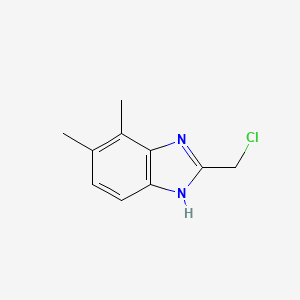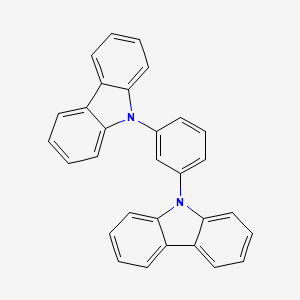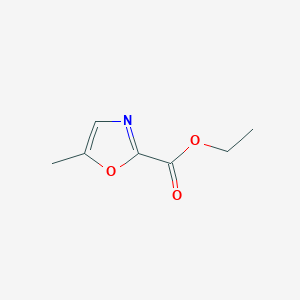
Ethyl 5-methyloxazole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-methyloxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The ethyl ester group at the 2-position and a methyl group at the 5-position are characteristic for this compound. While the specific compound ethyl 5-methyloxazole-2-carboxylate is not directly mentioned in the provided papers, the related chemistry and synthesis methods for oxazole derivatives can provide insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for the synthesis of substituted oxazoles, utilizing regiocontrolled halogenation and palladium-catalyzed coupling reactions . Similarly, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate has been described as an efficient access to (hetero)aryloxazoles . These methods indicate that palladium-catalyzed reactions are a common strategy for introducing substituents into the oxazole ring, which could potentially be applied to the synthesis of ethyl 5-methyloxazole-2-carboxylate.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. This structure is known to influence the photophysical properties of the compounds, as seen in the study of ethyl 2-arylthiazole-5-carboxylates, where the absorptions are mainly due to π→π* transitions . Although the specific molecular structure of ethyl 5-methyloxazole-2-carboxylate is not detailed in the provided papers, the general structure of oxazole derivatives suggests that similar photophysical properties may be expected.
Chemical Reactions Analysis
Oxazole derivatives undergo various chemical reactions, including arylation and vinylation, as demonstrated by the reaction of organolead triacetates with 4-ethoxycarbonyl-2-methyloxazol-5-one . The resulting α-aryl and α-vinyl N-acetylglycine ethyl esters from these reactions indicate the reactivity of the oxazole ring towards electrophilic substitution. These reactions could be relevant for further functionalization of ethyl 5-methyloxazole-2-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. For example, the photophysical properties and singlet oxygen activation properties of ethyl 2-arylthiazole-5-carboxylates have been studied, showing fluorescence and the ability to act as singlet-oxygen sensitizers . The enantioselective synthesis of oxazole derivatives also highlights the importance of stereochemistry in the physical properties of these compounds . While the specific physical and chemical properties of ethyl 5-methyloxazole-2-carboxylate are not provided, the general behavior of oxazole derivatives can give an indication of its potential properties.
Applications De Recherche Scientifique
-
Coordinative Compounds Based on Unsaturated Carboxylates
- Field : Biological Applications
- Summary : This review presents an overview of the biological applications of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .
- Methods : The compounds are synthesized and then tested for their antimicrobial and antitumor activities .
- Results : Some species have shown valuable antimicrobial and antitumor activities, as well as the ability to generate metal-containing polymers suitable for various medical purposes .
-
Efficient One-Pot Synthesis of Ethyl 2-Substitued-4-Methylthiazole-5-Carboxylates
- Field : Organic Chemistry
- Summary : This research describes a new and practical one-pot procedure for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials .
- Methods : Under mild reaction conditions, some of the products with alkyl group on the 2-amino group or with various groups on 2-substituted phenyl ring were obtained in good yields from ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives .
- Results : The method provides an efficient way to synthesize these compounds instead of the traditional two-step reaction .
Propriétés
IUPAC Name |
ethyl 5-methyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-4-5(2)11-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQLWUGRGBPYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924982 | |
| Record name | Ethyl 5-methyl-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyloxazole-2-carboxylate | |
CAS RN |
124999-43-5, 33123-68-1 | |
| Record name | Ethyl 5-methyl-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methyl-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)
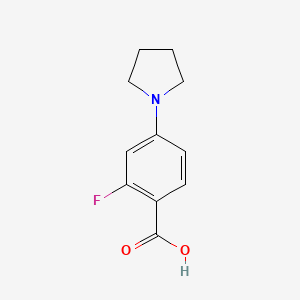
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)
